N-[(3-chlorophenyl)methyl]cyclohexanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18ClN |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C13H18ClN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10H2 |
InChI Key |
FCHZDEBMSQCADY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Chlorophenyl Methyl Cyclohexanamine and Its Analogues
Strategies for Direct Synthesis of N-[(3-chlorophenyl)methyl]cyclohexanamine
The direct formation of the target compound, this compound, is efficiently achieved through two principal pathways: reductive amination and direct alkylation.
Reductive Amination Protocols
Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds. harvard.edu This process typically involves the reaction of a carbonyl compound, in this case, 3-chlorobenzaldehyde (B42229), with an amine, cyclohexanamine, to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the desired secondary amine. harvard.edumasterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. harvard.edumasterorganicchemistry.com
Sodium triacetoxyborohydride is noted for its high selectivity in reducing iminium ions in the presence of aldehydes, making it a mild and effective reagent for this transformation. harvard.edu The reaction is often carried out in solvents like methanol, which can facilitate rapid and nearly quantitative imine formation without the need for dehydrating agents. harvard.edu The general chemoselectivity of reductive amination allows for its application across a wide range of aliphatic and aromatic amines and carbonyls. organic-chemistry.org
| Carbonyl Precursor | Amine Precursor | Reducing Agent | Typical Solvent | Conditions | Outcome |
| 3-Chlorobenzaldehyde | Cyclohexanamine | NaBH(OAc)₃ | Dichloroethane (DCE) | Room Temperature | High yield of this compound |
| 3-Chlorobenzaldehyde | Cyclohexanamine | NaBH₄ | Methanol (MeOH) | Room Temperature | Efficient conversion to the target secondary amine |
| 3-Chlorobenzaldehyde | Cyclohexanamine | H₂ / Catalyst (e.g., Pd/C) | Ethanol (EtOH) | Elevated Pressure/Temp | Catalytic hydrogenation leads to the desired product |
Alkylation Reactions Utilizing Cyclohexanamine Precursors
A more direct, though sometimes less controlled, approach is the N-alkylation of cyclohexanamine with a suitable benzyl (B1604629) halide. This method involves the nucleophilic attack of the primary amine on 3-chlorobenzyl chloride or 3-chlorobenzyl bromide. The reaction is typically conducted in the presence of a base to neutralize the hydrogen halide formed during the reaction. However, a significant drawback of direct alkylation of primary amines is the potential for overalkylation, leading to the formation of the tertiary amine, N,N-bis[(3-chlorophenyl)methyl]cyclohexanamine, as an undesired byproduct. masterorganicchemistry.com
Careful control of reaction conditions, such as the stoichiometry of the reactants, can help to maximize the yield of the desired secondary amine. The use of phase-transfer catalysts, like tetrabutylammonium (B224687) bromide, can facilitate the reaction between the amine and the alkyl halide, particularly in biphasic systems. google.com
| Amine Precursor | Alkylating Agent | Base | Solvent | Catalyst | Potential Issue |
| Cyclohexanamine | 3-Chlorobenzyl chloride | K₂CO₃ or Et₃N | Acetonitrile (B52724) (MeCN) | None | Overalkylation to tertiary amine |
| Cyclohexanamine | 3-Chlorobenzyl bromide | NaOH (aq) | Toluene | Phase-Transfer Catalyst | Byproduct formation |
Synthesis of Structurally Related N-Benzylcyclohexanamine Derivatives
The synthesis of analogues and derivatives of the core N-benzylcyclohexanamine structure often employs similar N-alkylation and N-acylation strategies, with modern techniques like microwave-assisted synthesis being used to enhance reaction efficiency.
N-Alkylation and N-Acylation Approaches for Amine Functionalization
Starting with a secondary amine scaffold, such as a generic N-benzylcyclohexanamine, further functionalization at the nitrogen atom can be achieved through N-alkylation or N-acylation. N-alkylation with various alkyl halides introduces new substituents, leading to tertiary amines. google.com N-acylation, on the other hand, involves reacting the amine with an acyl chloride or anhydride (B1165640) to form an amide. These amides can be stable final products or can be subsequently reduced to afford a tertiary amine with a longer alkyl chain. These methods provide a modular approach to creating a library of structurally diverse compounds for various research applications. nih.gov
Microwave-Assisted Organic Synthesis of Amine Scaffolds
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ijpsjournal.comrsc.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. chim.itnih.gov In the context of synthesizing N-benzylcyclohexanamine derivatives, microwave energy can be applied to both reductive amination and N-alkylation reactions. researchgate.netnih.gov The rapid, localized heating provided by microwaves (dielectric heating) often leads to cleaner reactions with fewer side products. chim.it For instance, the dehydrogenative coupling of alcohols and amines to form imines, a key step in reductive amination, can be efficiently catalyzed by simple metal salts under microwave conditions. nih.gov This approach is considered environmentally benign and aligns with the principles of green chemistry. nih.gov
Advanced Derivatization Techniques for this compound Analogues
Beyond simple functionalization, advanced synthetic methods can be employed to create more complex analogues. For a molecule like this compound, derivatization can occur at several positions.
One key area for derivatization is the aromatic ring. The chlorine atom on the phenyl group serves as a handle for various transition-metal-catalyzed cross-coupling reactions. For example, Suzuki, Heck, or Buchwald-Hartwig amination reactions could be used to introduce new carbon-carbon or carbon-nitrogen bonds at the 3-position of the phenyl ring, leading to a wide array of substituted analogues.
Another approach involves the enantioselective synthesis of chiral derivatives. Asymmetric synthesis methods can be employed to produce specific stereoisomers of N-benzylcyclohexanamine derivatives, which is often crucial for biological applications. mdpi.comresearchgate.net Techniques such as asymmetric aza-Michael additions or the use of chiral catalysts in reductive amination can yield products with high enantioselectivity. mdpi.comresearchgate.netnih.gov For instance, nickel/photoredox dual catalysis has been developed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to access chiral N-benzylic heterocycles, a strategy that could be adapted for related structures. nih.gov
Amide Bond Formation via Carbodiimide and Azide Coupling Methods
Amide bond formation is a cornerstone of organic synthesis, and its application in the preparation of N-substituted cyclohexanamine precursors is well-established. Carbodiimide-mediated coupling reactions are a common and efficient method for forming amide linkages between a carboxylic acid and an amine.
Carbodiimide Coupling:
Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used to activate carboxylic acids for reaction with primary amines. nih.govtaylorandfrancis.com The reaction proceeds through the formation of an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. The mechanism of amide formation using EDC is sensitive to pH, with the optimal range for carboxyl group activation being between 3.5 and 4.5. nih.gov An excess of EDC can lead to the formation of a stable N-acylurea byproduct, which can complicate purification. nih.gov The use of polyethylene (B3416737) glycol (PEG-400) as a reaction medium and additive with EDC has been shown to be an effective and environmentally friendly protocol for amide bond formation at room temperature. cbijournal.com
Table 1: Examples of Carbodiimide-Mediated Amide Bond Formation
| Carboxylic Acid | Amine | Coupling Agent | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Benzoic Acid | Cyclohexanamine | EDC | DCM | N-Cyclohexylbenzamide | nih.gov |
| 3-Chlorobenzoic Acid | Cyclohexanamine | EDC/PEG-400 | PEG-400 | N-Cyclohexyl-3-chlorobenzamide | cbijournal.com |
Azide Coupling Methods:
The use of azides in coupling reactions, particularly in "click chemistry," provides another avenue for the synthesis of complex amine derivatives. nih.gov Primary amines can be efficiently converted into azides using reagents like fluorosulfuryl azide. scripps.edu These azides can then undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. scripps.edunih.gov This methodology allows for the modular construction of molecules and the rapid generation of compound libraries. scripps.edu While not a direct method for forming the N-benzyl bond in the target molecule, it represents a powerful strategy for creating more complex analogues.
Mannich Reaction Applications in Aminoalkylation of Substrates
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgoarjbp.com This reaction is a powerful tool for the aminoalkylation of various substrates, leading to the formation of β-amino carbonyl compounds known as Mannich bases. wikipedia.org
The reaction mechanism initiates with the formation of an iminium ion from the amine and the aldehyde. wikipedia.org The compound containing an active hydrogen, such as a ketone, can then enolize and attack the iminium ion, resulting in the final product. wikipedia.org The Mannich reaction is versatile and can be applied to a wide range of substrates. oarjbp.comnih.gov For instance, the reaction of benzaldehyde, aniline, and cyclohexanone (B45756) can afford diverse β-amino ketones. researchgate.net A photoredox organocatalytic β-aminoalkylation of saturated cyclic ketones has also been developed, representing a formal β-Mannich protocol. princeton.edu
Table 2: Examples of Mannich Reactions for Aminoalkylation
| Active Hydrogen Compound | Aldehyde | Amine | Product Type | Reference |
|---|---|---|---|---|
| Cyclohexanone | Formaldehyde | Cyclohexanamine | β-Amino Ketone | wikipedia.org |
| Acetophenone | Benzaldehyde | Cyclohexanamine | β-Amino Ketone | researchgate.net |
Formation of Urea-Based Derivatives and Their Synthetic Routes
Urea derivatives of N-substituted cyclohexanamines are of interest in various fields of chemistry. The synthesis of these compounds can be achieved through several routes, often involving isocyanate intermediates. nih.gov A common method is the reaction of an amine with an isocyanate. For example, this compound could react with an isocyanate to form the corresponding urea.
The generation of isocyanates can be accomplished using phosgene (B1210022) or safer phosgene substitutes like N,N'-carbonyldiimidazole (CDI). nih.gov The reaction of amines with phosgene is a traditional method, particularly for symmetrical ureas. nih.gov However, due to the hazardous nature of phosgene, alternative reagents are preferred. nih.gov The Curtius, Lossen, and Hofmann rearrangements are also employed to generate isocyanate intermediates that can then be trapped by amines to form ureas. nih.gov Another approach involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia (B1221849) source, which proceeds through an in-situ generated isocyanate via a Hofmann rearrangement. organic-chemistry.org Furthermore, N-substituted ureas can be synthesized by the nucleophilic addition of amines to potassium isocyanate in water. researchgate.net
Table 3: Synthetic Routes to Urea Derivatives
| Starting Materials | Key Intermediate/Reagent | Product Type | Reference |
|---|---|---|---|
| Amine + Isocyanate | Isocyanate | N,N'-Disubstituted Urea | nih.gov |
| Amine + Phosgene/CDI | Isocyanate | Symmetrical/Unsymmetrical Urea | nih.gov |
| Primary Amide + Phenyliodine Diacetate | Isocyanate (in-situ) | N-Substituted Urea | organic-chemistry.org |
| Amine + Potassium Isocyanate | Isocyanate | N-Substituted Urea | researchgate.net |
Incorporation into Polycyclic and Heterocyclic Ring Systems (e.g., Pyrazolopyrimidines)
N-substituted cyclohexanamines can serve as building blocks for the synthesis of more complex polycyclic and heterocyclic systems, such as pyrazolopyrimidines. Pyrazolopyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities. researchgate.net The synthesis of these systems often involves the condensation of a pyrazole (B372694) derivative with a suitable three-carbon synthon.
For example, 5-aminopyrazole derivatives can react with various reagents to form the pyrimidine (B1678525) ring. researchgate.netrsc.org The specific synthetic route can be tailored to introduce a variety of substituents on the pyrazolopyrimidine core. While the direct incorporation of this compound into such a system would require a multi-step synthesis to first prepare a suitable pyrazole intermediate bearing this substituent, the general strategies for pyrazolopyrimidine synthesis are well-documented. researchgate.netresearchgate.netnih.gov
Stereoselective Synthetic Pathways for Chiral N-Substituted Cyclohexanamines
The synthesis of chiral N-substituted cyclohexanamines is of significant interest due to the prevalence of chiral amine moieties in bioactive molecules. nih.gov Several stereoselective synthetic strategies have been developed to control the stereochemistry of the cyclohexyl ring and the nitrogen substituent.
One approach involves the use of chiral auxiliaries. For example, the stereocontrolled synthesis of 1-substituted homotropanones has been achieved using chiral N-tert-butanesulfinyl imines as key intermediates. mdpi.com Another strategy is the use of asymmetric catalysis. A visible-light-enabled photocatalyzed [4 + 2] cycloaddition has been developed for the stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities. nih.gov Furthermore, diastereoselective lithiation of N-substituted ferrocenes bearing a proline-derived chiral directing group has been reported. researchgate.net An asymmetric stereoselective intramolecular reductive cyclization of aryl chained alkynones catalyzed by a nickel complex with a P-chiral monophosphine ligand provides a route to chiral 3-hydroxyl chroman derivatives, which can be precursors to chiral cyclohexanamines. chemrxiv.org
Table 4: Stereoselective Synthetic Methods for Chiral Cyclohexanamine Derivatives
| Methodology | Key Feature | Stereochemical Outcome | Reference |
|---|---|---|---|
| Photocatalyzed [4 + 2] Cycloaddition | Visible-light catalysis | Excellent diastereoselectivity | nih.gov |
| Chiral N-tert-butanesulfinyl Imines | Use of chiral auxiliary | Stereocontrolled synthesis | mdpi.com |
| Diastereoselective Lithiation | Proline-derived chiral directing group | High diastereomeric ratio (>95:5) | researchgate.net |
| Asymmetric Reductive Cyclization | Nickel catalysis with P-chiral ligand | High enantiomeric and E/Z selectivity | chemrxiv.org |
Computational and Theoretical Chemistry Studies on N 3 Chlorophenyl Methyl Cyclohexanamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict a wide range of molecular properties. By approximating the electron density of a system, DFT can effectively model the geometry, electronic structure, and spectroscopic features of molecules like N-[(3-chlorophenyl)methyl]cyclohexanamine. Such calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311G(d,p) to describe the atomic orbitals. researchgate.net
The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure, known as its ground-state geometry. This is achieved through geometry optimization, an iterative process that calculates forces on the atoms and adjusts their positions until a minimum energy configuration is found. sci-hub.se For a flexible molecule like this compound, this process is complicated by the existence of multiple conformers, particularly due to the chair conformation of the cyclohexane (B81311) ring and rotation around the C-N bonds.
Interactive Table: Representative Optimized Geometric Parameters (DFT/B3LYP Level)
Note: These are typical values for similar chemical moieties and serve as illustrative examples for this compound.
| Parameter | Bond/Angle | Typical Value |
| Bond Length | C-C (cyclohexane) | 1.53 - 1.54 Å |
| Bond Length | C-C (aromatic) | 1.39 - 1.40 Å |
| Bond Length | C-Cl | ~1.74 Å |
| Bond Length | C-N | ~1.47 Å |
| Bond Angle | C-N-C | ~112° |
| Dihedral Angle | C-C-N-C | Variable (defines conformation) |
DFT calculations provide deep insights into the electronic properties of a molecule, which are crucial for understanding its chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO and LUMO: The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and thus more chemically reactive, while a larger gap implies greater stability. aimspress.com For this compound, the HOMO is expected to be localized primarily on the electron-rich cyclohexanamine and aromatic portions, while the LUMO would be distributed over the electron-accepting chlorophenyl ring.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other charged species. Different colors denote regions of varying potential:
Red: Regions of most negative potential, rich in electrons, indicating likely sites for electrophilic attack (e.g., around the nitrogen and chlorine atoms).
Blue: Regions of most positive potential, electron-poor, indicating likely sites for nucleophilic attack (e.g., around the hydrogen atoms of the amine group).
Green: Regions of neutral potential.
The MEP map for this compound would highlight the electronegative nitrogen and chlorine atoms as centers of negative potential and the amine proton as a site of positive potential.
Interactive Table: Calculated Electronic Properties
Note: The following values are representative examples based on DFT studies of similar aromatic amines.
| Property | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.5 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.75 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.25 eV |
DFT calculations can accurately predict various spectroscopic parameters, which can be used to validate experimental findings or to interpret complex spectra.
Vibrational Frequencies (IR): Theoretical vibrational analysis yields the frequencies and intensities of the fundamental vibrational modes of the molecule. These calculated frequencies correspond to specific molecular motions, such as bond stretching and bending. For this compound, key predicted peaks would include N-H stretching, aromatic and aliphatic C-H stretching, C=C aromatic ring stretching, and C-Cl stretching. Comparing the calculated IR spectrum with an experimental one can confirm the molecular structure. sci-hub.se
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. nih.govbohrium.com Calculations would predict distinct signals for the protons and carbons in the chlorophenyl ring, the cyclohexyl ring, and the methylene (B1212753) bridge. These theoretical values are typically well-correlated with experimental data and can be crucial for assigning signals in complex spectra. researchgate.net
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. researchgate.net The calculations provide the wavelength of maximum absorption (λmax) and the corresponding oscillator strength for the principal electronic transitions, which are typically π → π* transitions within the aromatic ring.
For this compound, significant NBO interactions would include:
Hyperconjugation from the lone pair of the nitrogen atom (nN) to the antibonding orbitals (σ*) of adjacent C-H and C-C bonds.
Delocalization from the π orbitals of the chlorophenyl ring to adjacent σ* orbitals. These interactions help to stabilize the molecular structure and influence its electronic properties.
Interactive Table: Illustrative NBO Analysis - Key Donor-Acceptor Interactions
| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |
| n(N) | σ(C-H) | ~5.0 | Lone Pair → Antibonding (Hyperconjugation) |
| π(C=C) | π(C=C) | ~20.0 | π-electron Delocalization (Aromatic Ring) |
| n(Cl) | σ*(C-C) | ~1.5 | Lone Pair → Antibonding (Hyperconjugation) |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time at a given temperature. mdpi.com An MD simulation calculates the trajectories of atoms by solving Newton's equations of motion, providing a "movie" of molecular life.
For this compound, an MD simulation, typically run in a box of solvent molecules like water, would reveal:
Conformational Dynamics: How the molecule transitions between different conformations, such as the flexing of the cyclohexyl ring.
Flexibility and Stability: Analysis of the root-mean-square deviation (RMSD) of the atomic positions over time indicates the stability and rigidity of different parts of the molecule.
These simulations are crucial for understanding how the molecule behaves in a dynamic, solution-phase environment, which is more representative of biological systems. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Preclinical/mechanistic Focus
Rational Design Principles for N-Substituted Cyclohexanamines
The design of N-substituted cyclohexanamines is often guided by the goal of optimizing interactions with specific biological targets. The general structure consists of three key components: the cyclohexane (B81311) ring, the amine linker, and the N-substituent, in this case, a (3-chlorophenyl)methyl group. Rational design principles would involve modifying each of these components to enhance potency, selectivity, and pharmacokinetic properties. For instance, the cyclohexanamine scaffold provides a three-dimensional structure that can be tailored to fit into the binding pockets of enzymes or receptors. The nitrogen atom often plays a crucial role in forming hydrogen bonds or ionic interactions with the target protein. The N-benzyl substituent can be systematically altered to probe hydrophobic and electronic interactions within the binding site.
Elucidation of Structural Modulations on Preclinical Biological Activity Profiles
To understand the biological activity of N-[(3-chlorophenyl)methyl]cyclohexanamine, it is essential to investigate how variations in its structure affect its preclinical profile. This would typically involve the synthesis of a series of analogues and their evaluation in various biological assays.
A hypothetical SAR study could yield data such as the following, which would be instrumental in understanding the impact of the chloro-substituent's position.
| Compound | Substitution Position | Biological Activity (e.g., IC50 in µM) |
|---|---|---|
| N-benzylcyclohexanamine | Unsubstituted | Data Not Available |
| N-[(2-chlorophenyl)methyl]cyclohexanamine | ortho | Data Not Available |
| This compound | meta | Data Not Available |
| N-[(4-chlorophenyl)methyl]cyclohexanamine | para | Data Not Available |
The (3-chlorophenyl)methyl group is a key feature of the target compound. To understand its role, a medicinal chemist would synthesize analogues with different substituents on the nitrogen atom. This could include varying the aromatic ring system, altering the linker between the amine and the phenyl ring, or introducing different functional groups. For example, replacing the benzyl (B1604629) group with other substituted benzyl groups or different heterocyclic rings would provide insight into the steric and electronic requirements of the binding pocket.
An illustrative data table for such a study might look as follows:
| N-Substituent | Biological Activity (e.g., IC50 in µM) |
|---|---|
| (3-chlorophenyl)methyl | Data Not Available |
| phenylmethyl (benzyl) | Data Not Available |
| (4-fluorophenyl)methyl | Data Not Available |
| (3-methoxyphenyl)methyl | Data Not Available |
| cyclohexylmethyl | Data Not Available |
Mechanistic Probes into Molecular Interactions and Pathway Modulation
Identifying the specific molecular targets of this compound and the pathways it modulates is a critical step in understanding its mechanism of action. This is typically achieved through a variety of biochemical and cellular assays.
Given the structural motifs present in this compound, it could potentially interact with a range of enzymes. Biochemical assays are essential to determine if the compound inhibits the activity of specific enzymes.
Kinases: These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in many diseases. An in vitro kinase panel screen would assess the ability of this compound to inhibit a broad range of kinases.
Histone Deacetylases (HDACs): HDACs are involved in the epigenetic regulation of gene expression. The structural features of the target compound could allow it to bind to the active site of certain HDAC isoforms.
N-myristoyltransferase (NMT): NMTs are enzymes that attach a myristoyl group to proteins, a process crucial for their function and localization. The lipophilic nature of the N-benzylcyclohexanamine scaffold might suggest an interaction with NMT.
The results of such studies would be presented in a data table, quantifying the inhibitory potency of the compound against each enzyme.
| Enzyme Target | Inhibitory Activity of this compound (e.g., IC50 in µM) |
|---|---|
| Kinase A | Data Not Available |
| Kinase B | Data Not Available |
| Histone Deacetylase 1 (HDAC1) | Data Not Available |
| N-myristoyltransferase 1 (NMT1) | Data Not Available |
Receptor Binding and Antagonism Profiling (e.g., N-methyl-D-aspartate receptor)
While direct binding data for this compound is not available in peer-reviewed literature, the broader class of N-substituted cyclohexanamine derivatives has been explored for its interaction with various receptors, most notably the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, plays a key role in synaptic plasticity, learning, and memory.
Compounds structurally analogous to this compound have been investigated as NMDA receptor antagonists. For instance, phencyclidine (PCP) and its analogs, which feature a cyclohexyl ring attached to an amine, are well-known non-competitive antagonists that bind to a specific site within the NMDA receptor's ion channel. The nature and position of substituents on the aromatic ring, as well as the nature of the amine, are known to significantly influence binding affinity and antagonist potency.
The structure of this compound, featuring a cyclohexyl group and a 3-chloro-substituted benzyl group attached to a secondary amine, suggests a potential for interaction with the NMDA receptor. The chlorine atom at the meta-position of the phenyl ring would alter the electronic and lipophilic properties of the molecule compared to an unsubstituted benzyl group, which could modulate its binding affinity. Hypothetical binding studies would be necessary to determine its specific affinity (Ki) and antagonist potency (IC50) at the NMDA receptor.
To illustrate the range of affinities observed in structurally related compounds, the following table presents binding data for known NMDA receptor antagonists with similar structural motifs.
| Compound Name | Structure | Receptor Target | Binding Affinity (Ki, nM) |
| Phencyclidine (PCP) | C17H25N | NMDA Receptor | 76 |
| Ketamine | C13H16ClNO | NMDA Receptor | 600 |
| MK-801 (Dizocilpine) | C16H15N | NMDA Receptor | 30.5 |
This table is for illustrative purposes and shows data for related compound classes, as no direct data for this compound is available.
Investigation of Signaling Pathway Modulation (e.g., Hedgehog, PI3K/Akt/mTOR)
There is no published research investigating the effects of this compound on the Hedgehog (Hh) or PI3K/Akt/mTOR signaling pathways. These pathways are fundamental in cellular processes, including proliferation, differentiation, and survival, and their dysregulation is implicated in various diseases, particularly cancer.
The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several forms of cancer. Similarly, the PI3K/Akt/mTOR pathway is a central regulator of cell growth and metabolism, and it is one of the most frequently mutated pathways in human cancers.
Given the absence of data, any discussion on the potential for this compound to modulate these pathways would be purely speculative. Research in this area would require initial in vitro screening, such as cell-based assays, to determine if the compound has any inhibitory or activating effects on key components of the Hh or PI3K/Akt/mTOR pathways. For example, its effect on the downstream targets of the Hh pathway, like Gli1, or the phosphorylation status of Akt and mTOR in the PI3K pathway would need to be quantified.
Development of Pharmacophore Models for Targeted Design
Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. No pharmacophore models have been specifically developed based on this compound due to the lack of defined biological activity data for this compound.
However, should a specific target be identified, for instance, the NMDA receptor, a pharmacophore model could be developed using this compound as a potential ligand. A hypothetical pharmacophore model for an NMDA receptor channel blocker, based on known antagonists, might include the following features:
A hydrophobic/aromatic feature: Represented by the 3-chlorophenyl group.
A hydrophobic feature: Represented by the cyclohexyl ring.
A positive ionizable feature: Represented by the secondary amine, which would be protonated at physiological pH.
These features would be arranged in a specific spatial orientation to allow for optimal interaction with the binding site within the receptor channel. Such a model could then be used to virtually screen large compound libraries to identify novel molecules with a higher probability of being active, or to guide the chemical synthesis of new derivatives of this compound with potentially improved potency or selectivity.
Prodrug Design Strategies and Chemical Modification for Enhanced Delivery (Preclinical Focus)
Prodrug design is a strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, limited membrane permeability, or rapid metabolism. For a compound like this compound, which contains a secondary amine, several prodrug strategies could be hypothetically employed in a preclinical setting to enhance its delivery, particularly to the central nervous system.
One common approach for amine-containing drugs is the formation of N-acyl or N-alkoxycarbonyl derivatives. These modifications would neutralize the basicity of the amine, potentially increasing its lipophilicity and ability to cross the blood-brain barrier. Once in the brain, these prodrugs would be designed to be cleaved by endogenous enzymes, such as esterases or amidases, to release the active parent compound, this compound.
Another potential strategy could involve the 'Lipid-linked Amino Acid' approach, where a fatty acid is attached to an amino acid, which is then linked to the amine of the parent drug. This can facilitate transport across cellular membranes.
The following table outlines some hypothetical prodrug strategies for this compound.
| Prodrug Strategy | Chemical Modification | Potential Advantage | Cleavage Mechanism |
| N-acyloxyalkoxycarbonyl | Addition of an acyloxyalkoxycarbonyl group to the amine | Enhanced lipophilicity and passive diffusion | Enzymatic (esterases) |
| N-Mannich bases | Reaction of the amine with an aldehyde and an amino acid | Improved aqueous solubility | Spontaneous or enzymatic hydrolysis |
| Phosphoramidate (B1195095) | Formation of a phosphoramidate linkage | Increased water solubility and potential for targeted delivery | Enzymatic (phosphoramidases) |
This table presents hypothetical prodrug strategies, as no specific prodrugs of this compound have been developed.
These preclinical strategies would require extensive in vitro (e.g., plasma stability, enzymatic cleavage assays) and in vivo (e.g., pharmacokinetic studies in animal models) evaluation to confirm their effectiveness in enhancing the delivery and therapeutic potential of the parent compound.
Preclinical Pharmacological and Biological Investigations of N 3 Chlorophenyl Methyl Cyclohexanamine Analogues
In Vitro Cell-Based Assays
In vitro cell-based assays are fundamental in the early stages of drug discovery to determine the biological activity of novel chemical entities. For analogues of N-[(3-chlorophenyl)methyl]cyclohexanamine, these assays have been pivotal in identifying potential therapeutic applications, ranging from oncology to infectious diseases.
Antiproliferative Activity against Cancer Cell Lines
Analogues of N-benzylcyclohexanamine have been investigated for their potential to inhibit the growth of various human cancer cell lines. Structure-activity relationship (SAR) studies have revealed that substitutions on the benzyl (B1604629) ring significantly influence cytotoxic potency.
For instance, a series of N-benzyl analogues of the marine alkaloid makaluvamine were synthesized and evaluated for their antiproliferative effects. Notably, analogues with chloro substitutions on the benzyl ring demonstrated pronounced activity. The 4-chloro substituted benzyl analogue exhibited a potent antiproliferative effect on the MCF-7 breast cancer cell line, with an IC50 value of 1.8 µM. nih.govnih.gov This finding suggests that the presence and position of a chloro group, such as the 3-chloro substitution in this compound, are critical determinants of anticancer activity. Another related compound, N-benzyl-N-methyl-dodecan-1-amine (BMDA), isolated from garlic, has shown anticancer effects against human A549 lung cancer cells by sensitizing them to apoptosis and autophagy. nih.gov
Further studies on different scaffolds incorporating N-benzyl motifs have reinforced their potential as anticancer agents. Quinoxaline derivatives bearing an oxirane ring and various substitutions showed antiproliferative properties against neuroblastoma cell lines SK-N-SH and IMR-32. researchgate.net Similarly, novel 7-chloro-(4-thioalkylquinoline) derivatives were found to have cytotoxic activity against a panel of eight human cancer cell lines. alspi.com
| Compound Analogue | Cancer Cell Line | Activity (IC50) |
| 4-Chloro-benzyl analogue of makaluvamine | MCF-7 (Breast) | 1.8 µM |
| 4-Methyl-benzyl analogue of makaluvamine | MCF-7 (Breast) | 2.3 µM |
| 4-Fluoro-benzyl analogue of makaluvamine | MCF-7 (Breast) | 2.8 µM |
| N-benzyl-N-methyl-dodecan-1-amine (BMDA) | A549 (Lung) | Activity demonstrated |
Evaluation of Antimicrobial Activity (Antibacterial, Antifungal, Antimycobacterial)
The N-benzylcyclohexanamine scaffold and its derivatives have been a source of promising antimicrobial agents. Research has demonstrated that these compounds can exhibit potent activity against a wide range of pathogenic microbes.
Antibacterial Activity: A series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives were synthesized and tested against both Gram-positive and Gram-negative bacterial strains. Several of these compounds were found to be more active than the antibiotic tetracycline, with minimum inhibitory concentration (MIC) values ranging from 0.0005 to 0.032 µg/mL. nih.gov Another study focused on benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives, which exhibited potent activity, particularly against Pseudomonas aeruginosa and Staphylococcus epidermidis, with MIC values as low as 0.002 to 0.016 µg/mL. mspsss.org.ua These studies highlight the potential of the N-benzylcyclohexanamine core structure in combating bacterial infections, including those caused by resistant strains. mspsss.org.ua
Antifungal Activity: Several cyclohexane (B81311) derivatives have also shown significant antifungal properties. Certain N,N-dibenzyl-cyclohexane-1,2-diamine derivatives displayed very promising activity against Candida albicans, Candida glabrata, and Geotrichum candidium. nih.gov Another study on a cyclohexane tosyloxyimine derivative found it to be particularly effective against Gram-negative bacteria and showed sensitivity against various Candida species, with Candida tropicalis being the most sensitive.
Antimycobacterial Activity: While less extensively studied, some cyclohexane derivatives have been evaluated for their activity against mycobacteria. A study on adamantyl-substituted cyclohexane diamine derivatives assessed their antibacterial activity against a virulent strain of Mycobacterium tuberculosis. The compounds showed moderate to weak activity, indicating that the core cyclohexane structure could be a starting point for developing more potent antimycobacterial agents.
| Compound Class | Microorganism | Activity (MIC) |
| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Gram-positive & Gram-negative bacteria | 0.0005 - 0.032 µg/mL |
| Benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives | P. aeruginosa, S. epidermidis | 0.002 - 0.016 µg/mL |
| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | C. albicans, C. glabrata, G. candidium | Promising activity reported |
| Cyclohexane tosyloxyimine derivative | C. tropicalis | 62.5 µg/mL |
| Adamantyl substituted cyclohexane diamine derivatives | M. tuberculosis | Moderate to weak activity |
Assessment of Antimalarial and Antiviral Efficacy
Antimalarial Efficacy: The search for new antimalarial drugs has led to the investigation of diverse chemical structures, including those related to N-benzylcyclohexanamine. A series of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives were evaluated in vitro against Plasmodium falciparum. The pharmacological data showed antimalarial activity with IC50 values in the sub-micromolar and micromolar range against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains. For example, the derivative 1m, 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene, was identified as a promising candidate with IC50 values of 0.07 µM against the W2 strain and 0.06 µM against the 3D7 strain. Other studies on neolignan derivatives also showed activity against chloroquine-resistant P. falciparum.
Antiviral Efficacy: Analogues containing cyclohexane or N-substituted motifs have been assessed for their ability to inhibit various viruses. A study on cis-substituted cyclohexenyl and cyclohexanyl nucleosides reported moderate activity against Herpes simplex virus-1 (HSV-1) and coxsackie viruses. In another significant finding, N-substituted valiolamine (B116395) derivatives were shown to be active against dengue virus and SARS-CoV-2 in vitro. Furthermore, novel N-substituted indophenazine derivatives were screened against a panel of human pathogenic viruses, with some compounds showing inhibition of Herpes simplex virus-1 and vaccinia virus at a concentration of 12 µg/ml.
Biochemical Target Engagement Studies
Identifying the specific biochemical targets of a compound is crucial for understanding its mechanism of action. For analogues related to this compound, various studies have pointed towards engagement with several key cellular proteins and pathways.
In the context of antiviral activity, computer modeling studies have been performed on the interaction between a cyclohexanyl nucleoside analogue and the HSV-1 thymidine (B127349) kinase, suggesting this enzyme as a potential target. For anticancer applications, N-benzyl-N-methyl-dodecan-1-amine (BMDA) was found to inhibit Akt-ERK activities, which are critical components of cell signaling pathways that regulate growth and survival. nih.gov Other anticancer research has identified tubulin as a primary molecular target. Molecular docking studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs showed efficient binding to the combretastatin (B1194345) A-4 binding site of tubulin.
In the realm of antimalarial research, a key target for many drugs is the parasite's mechanism for detoxifying heme. Several active compounds have been shown to inhibit β-hematin formation, which is the process by which the malaria parasite sequesters toxic heme. This suggests that analogues of this compound with antimalarial properties might engage with this pathway.
Elucidation of Molecular Mechanisms of Action in Cellular Systems
The molecular mechanisms through which this compound analogues exert their biological effects are multifaceted and depend on their specific therapeutic application.
In oncology, the mechanisms often involve the disruption of key signaling pathways and the induction of programmed cell death (apoptosis). For example, the N-benzyl amine derivative BMDA was found to inhibit the TGF-β signaling pathway. It hindered TGF-β promoter activity, protein synthesis, and the phosphorylation of Smad2, which in turn decreased the expression of downstream target proteins like Snail and Twist, known for their roles in cell migration and invasion. nih.gov Studies on 7-chloro-(4-thioalkylquinoline) derivatives demonstrated that these compounds can induce apoptosis and inhibit the synthesis of both DNA and RNA in cancer cells. alspi.com Furthermore, other antiproliferative compounds have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.
These findings indicate that N-benzylcyclohexanamine analogues can interfere with fundamental cellular processes required for cancer cell proliferation, survival, and metastasis.
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
In vitro ADME studies are essential for predicting the pharmacokinetic profile of a drug candidate. These studies assess how a compound is absorbed, distributed, metabolized, and excreted by the body.
For analogues related to this compound, comprehensive in vitro ADME data is not extensively available in the public domain. However, related research on other N-substituted compounds provides some insights. For example, studies on N-sulfonylhydrazones have shown that simple molecular modifications, such as N-methylation, can strongly alter the pharmacokinetic profile, including enhancing recognition by cytochrome P450 (CYP) enzymes, which are crucial for metabolism. nih.gov
While direct experimental in vitro data is limited, computational (in silico) ADME prediction tools are often used in the early stages of drug discovery. Studies on various heterocyclic compounds, such as 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) analogues, have utilized software like SwissADME to predict properties like oral bioavailability and adherence to Lipinski's rule of five. nih.gov These predictive studies suggest that many of these compounds possess drug-like properties, but they must be confirmed by subsequent in vitro and in vivo experiments. The investigation of a series of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides also included in silico ADME-Tox profiles, which indicated good potential oral bioavailability and low toxicity. mspsss.org.ua
Advanced Analytical Chemistry Approaches in Research and Quality Control
Chromatographic Techniques for Separation and Purity Determination
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate individual components from a mixture. For N-[(3-chlorophenyl)methyl]cyclohexanamine, both gas and liquid chromatography serve distinct and critical roles in its analysis.
Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. This compound, possessing a moderate boiling point, is amenable to GC analysis, which is particularly useful for assessing its purity and identifying volatile impurities that may have arisen during its synthesis.
The successful separation by GC relies on the differential partitioning of analytes between a stationary phase and a mobile gas phase. For amines like this compound, the choice of the capillary column's stationary phase is critical to prevent peak tailing, a common issue with basic compounds. Chemically basic stationary phases or those with base deactivation are often employed to achieve symmetrical peak shapes. In some cases, derivatization of the amine group, for instance through acylation, can improve chromatographic behavior and detection sensitivity. chromatographyonline.com
Typical GC methods for analyzing substituted amines involve a temperature-programmed oven to ensure the efficient elution of the compound and any related substances. Flame Ionization Detection (FID) is a common choice for quantification due to its wide linear range and robust response to carbon-containing compounds.
Table 1: Illustrative Gas Chromatography (GC) Parameters for Purity Analysis
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 310 °C |
For the analysis of non-volatile impurities, thermal degradation products, or for instances where derivatization is not desirable, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC separates compounds based on their interactions with a stationary phase packed in a column and a liquid mobile phase.
Reversed-phase HPLC is the most common mode used for compounds like this compound. A C18 or C8 stationary phase is typically employed, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. The inclusion of a buffer and adjustment of the mobile phase pH is crucial for controlling the ionization state of the amine and achieving reproducible retention times and good peak shapes. Photodiode Array (PDA) or UV detectors are commonly used for detection, set at a wavelength where the chlorophenyl chromophore exhibits strong absorbance.
Table 2: Example High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | Value |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | UV at 220 nm |
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information, enabling not just quantification but also definitive identification of the separated compounds.
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. researchgate.net As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that allows for the unambiguous identification of the compound by comparing it to a spectral library or by interpreting the fragmentation pattern.
This technique is invaluable for identifying unknown impurities in this compound samples. thermofisher.com Electron Ionization (EI) is a common ionization technique that produces reproducible fragmentation patterns. By operating the mass spectrometer in selected ion monitoring (SIM) mode, high sensitivity and selectivity can be achieved for quantifying trace-level impurities.
For complex samples or for the analysis of non-volatile components at very low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool. amazonaws.com This technique couples HPLC with a tandem mass spectrometer (e.g., a triple quadrupole). The first mass spectrometer (Q1) selects a specific ion (the precursor ion) corresponding to the compound of interest. This ion is then fragmented in a collision cell (q2), and the resulting product ions are detected by the second mass spectrometer (Q3).
This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the quantification of this compound and its related substances even in challenging matrices. amazonaws.com Electrospray Ionization (ESI) is a common ionization source for LC-MS analysis of polar and semi-polar compounds. The characterization of degradation products in stressed samples is a key application of LC-MS techniques. nih.gov
Table 3: Illustrative LC-MS/MS Parameters for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| MRM Transition | Hypothetical values |
| Precursor Ion (m/z): 224.1 | |
| Product Ion (m/z): 125.0 (for quantification) | |
| Product Ion (m/z): 91.1 (for confirmation) |
Development and Validation of Analytical Methods for Research Samples
The development of a robust analytical method is a systematic process that involves selecting the appropriate technique, optimizing the experimental conditions, and finally, validating the method to ensure it is fit for its intended purpose. rsc.orgrsc.org Method validation is a regulatory requirement in pharmaceutical analysis and a cornerstone of good scientific practice in research. rsc.orgdemarcheiso17025.com
The validation of an analytical method for this compound would involve assessing several key performance characteristics, as outlined by guidelines such as those from the International Council for Harmonisation (ICH). rsc.org
Key Validation Parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards and performing a linear regression analysis.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration and comparing the measured value to the certified value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The validation process ensures that the analytical data generated for this compound is reliable, reproducible, and suitable for making informed scientific decisions. nih.gov
Impurity Profiling and Characterization in Synthetic Batches
The comprehensive analysis of impurities in synthetic batches of this compound is a critical aspect of quality control and regulatory compliance. Impurity profiling provides a detailed understanding of the manufacturing process, highlighting potential areas for optimization and ensuring the final product's purity and consistency. The process involves the detection, identification, and quantification of each impurity present in the synthesized compound.
A common and efficient method for the synthesis of this compound is the reductive amination of 3-chlorobenzaldehyde (B42229) with cyclohexylamine (B46788). This process typically involves two main steps: the formation of an intermediate imine, followed by its reduction to the final secondary amine product. The impurities found in the final product are often related to this synthetic pathway, arising from incomplete reactions, side reactions, or the degradation of reactants and products.
Process-Related Impurities:
Based on the reductive amination synthesis route, several process-related impurities can be anticipated in crude batches of this compound. These include:
Unreacted Starting Materials: Residual amounts of 3-chlorobenzaldehyde and cyclohexylamine may be present if the reaction does not proceed to completion.
Intermediate Imine: The imine formed from the condensation of 3-chlorobenzaldehyde and cyclohexylamine, N-(3-chlorobenzylidene)cyclohexanamine, can persist if the reduction step is incomplete.
Over-alkylation Product: A small percentage of a tertiary amine, formed by the reaction of the product with another molecule of 3-chlorobenzaldehyde followed by reduction, can be a potential impurity.
By-products from Starting Materials: Impurities present in the starting materials, 3-chlorobenzaldehyde and cyclohexylamine, can carry through to the final product. For instance, 3-chlorobenzoic acid could be present as an oxidation product of 3-chlorobenzaldehyde.
Forced Degradation Studies:
To further characterize the stability of this compound and identify potential degradation products, forced degradation studies are conducted. These studies expose the compound to harsh conditions, including acidic, basic, oxidative, photolytic, and thermal stress, to accelerate its decomposition. The degradation products are then identified and characterized. This information is crucial for developing stability-indicating analytical methods and for understanding the compound's degradation pathways.
Analytical Techniques for Impurity Profiling:
A combination of chromatographic and spectroscopic techniques is employed for the comprehensive impurity profiling of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with UV detection, is the primary technique for separating and quantifying the main compound and its impurities. Method development involves optimizing the column, mobile phase, and gradient to achieve adequate resolution between all components.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of unknown impurities. By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to obtain the molecular weight of each impurity, which is a critical piece of information for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for the definitive structural characterization of isolated impurities. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within a molecule.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a suitable analytical technique.
Illustrative Data from a Hypothetical Batch Analysis:
The following table presents hypothetical data from the analysis of a synthetic batch of this compound, illustrating a typical impurity profile.
| Impurity Name | Retention Time (min) | Detected Level (%) | Identification Method |
|---|---|---|---|
| Cyclohexylamine | 2.5 | 0.08 | HPLC, GC-MS |
| 3-Chlorobenzaldehyde | 4.2 | 0.12 | HPLC, GC-MS |
| N-(3-chlorobenzylidene)cyclohexanamine | 8.9 | 0.25 | HPLC, LC-MS |
| This compound | 10.5 | 99.5 | HPLC, LC-MS, NMR |
| Unknown Impurity 1 | 12.1 | 0.05 | HPLC, LC-MS |
Characterization of a Key Impurity:
The intermediate imine, N-(3-chlorobenzylidene)cyclohexanamine, is often a principal process-related impurity. Its characterization would involve isolation via preparative HPLC followed by spectroscopic analysis. The expected mass spectrum would show a molecular ion peak corresponding to its molecular weight, and the NMR spectrum would exhibit characteristic signals for the imine proton (CH=N) and the aromatic and cyclohexyl protons, confirming its structure.
By systematically applying these advanced analytical chemistry approaches, a comprehensive impurity profile of this compound can be established. This ensures the quality and consistency of each synthetic batch and provides a solid foundation for further research and development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(3-chlorophenyl)methyl]cyclohexanamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination between 3-chlorobenzaldehyde and cyclohexanamine using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 5–6). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of aldehyde to amine) and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity . For scale-up, solvent choice (e.g., THF or DMF) and temperature (25–40°C) must be validated to avoid side reactions like over-alkylation.
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons from 3-chlorophenyl), δ 3.7 ppm (CH2 bridge), and δ 2.4–2.6 ppm (cyclohexyl CH2). Splitting patterns confirm stereochemistry and substituent positions .
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1600–1450 cm⁻¹ (C=C aromatic), and 750 cm⁻¹ (C-Cl) validate functional groups .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 224.1 (C13H18ClN). Fragmentation patterns (e.g., loss of cyclohexyl group) confirm backbone stability .
Q. What computational tools are recommended for predicting the physicochemical properties and drug-likeness of this compound?
- Methodological Answer : Use Molinspiration for calculating partition coefficients (logP ~3.2), topological polar surface area (TPSA ~12 Ų), and hydrogen-bonding capacity. SwissADME predicts bioavailability (Lipinski’s rule compliance: MW <500, H-bond donors ≤5) and metabolic stability. Molecular docking (AutoDock Vina) against targets like monoamine transporters (PDB: 3G9K) can prioritize in vitro assays .
Advanced Research Questions
Q. How should researchers resolve contradictions in NMR data when characterizing structurally similar analogs of this compound?
- Methodological Answer : Discrepancies in aromatic proton splitting (e.g., para vs. meta substitution) require 2D NMR (COSY, HSQC) to assign coupling constants. For diastereomeric mixtures, chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or NOESY can distinguish stereoisomers. Cross-validate with X-ray crystallography if single crystals are obtainable via slow evaporation in ethanol .
Q. What challenges arise in refining the crystal structure of this compound, and how can SHELX software address them?
- Methodological Answer : Challenges include disorder in the cyclohexyl ring or chlorophenyl group. Use SHELXL for iterative refinement:
- Apply restraints (DFIX, SIMU) to disordered regions.
- Validate thermal parameters (Ueq) with ISOR commands.
- For twinning, employ TWIN/BASF commands in SHELXTL. High-resolution data (d ≤ 0.8 Å) improves accuracy .
Q. How can researchers mitigate discrepancies between in silico ADME predictions and experimental pharmacokinetic data for this compound?
- Methodological Answer : Reconcile computational predictions (e.g., CYP450 metabolism in SwissADME) with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor). Adjust QSAR models using experimental logD (shake-flask method) and permeability (Caco-2 assay). For low solubility (<50 µM), employ amorphous solid dispersion or salt formation (e.g., HCl salt) .
Experimental Design & Safety
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (nitrile gloves, goggles) due to skin/eye irritation risks .
- Work under fume hoods to avoid inhalation (PEL: 5 mg/m³).
- Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
- Spill management: Absorb with vermiculite, neutralize with 5% acetic acid .
Q. How can researchers design stability studies to assess the compound’s shelf-life under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing (ICH Q1A):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
